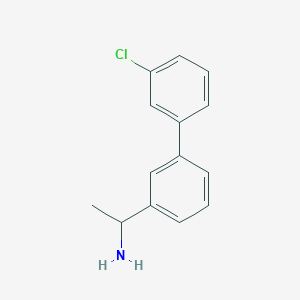

1-(3'-Chlorobiphenyl-3-yl)-ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

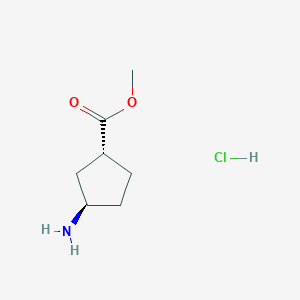

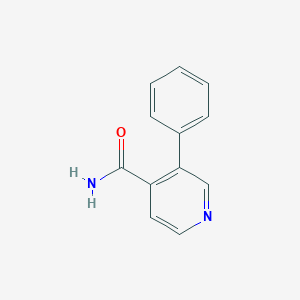

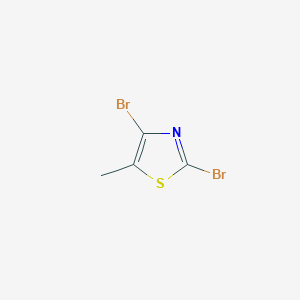

“1-(3’-Chlorobiphenyl-3-yl)-ethylamine” is a chemical compound that contains a biphenyl group with a chlorine atom at the 3’ position, and an ethylamine group attached to the 1 position .

Synthesis Analysis

While specific synthesis methods for “1-(3’-Chlorobiphenyl-3-yl)-ethylamine” were not found, related compounds have been synthesized using various methods. For instance, pinacol boronic esters have been used in the protodeboronation of alkyl boronic esters .

Molecular Structure Analysis

The molecular formula of “1-(3’-Chlorobiphenyl-3-yl)-ethylamine” is C12H11Cl2N . It contains a biphenyl group, which is two benzene rings connected by a single bond, with a chlorine atom and an ethylamine group attached .

Applications De Recherche Scientifique

Synthesis and Characterization

- N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines Synthesis : A novel class of sigma ligands, including compounds related to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, was synthesized and evaluated. These compounds exhibited high efficacy and selectivity for sigma receptors, indicating potential for therapeutic agent development (de Costa et al., 1992).

Biological Evaluation

- Sigma-1 and Sigma-2 Binding Sites : Various iodophenyl derivatives of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, a similar compound, were synthesized and evaluated for binding affinity at sigma-1 and sigma-2 receptor subtypes, showing significant affinity at both sites (He et al., 1993).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Halogen-substituted imidazoline derivatives, including compounds similar to this compound, were examined as corrosion inhibitors for mild steel, showing effective performance in acidic solutions (Zhang et al., 2015).

Dopamine Agonists

- Dopamine D2 Receptor Affinity : 2-(5-Methoxythiophen-3- yl)ethylamine derivatives, which are structurally related to this compound, were synthesized and showed affinity for dopamine D2 receptors, suggesting potential as selective D2 agonists (Cardellini et al., 1994).

Antidepressant Activity

- Potential Antidepressant Agents : A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, structurally similar to this compound, were studied for antidepressant activity. Some derivatives exhibited potential as rapid-onset antidepressants (Yardley et al., 1990).

Chromatographic Applications

- High-Performance Liquid Chromatography : Studies on the use of 1-(naphthen-1-yl)ethylamines for chromatographic separation of enantiomers of 2-arylpropionic acids highlight the utility of similar compounds in analytical chemistry (Hutt et al., 1986).

Mass Spectrometry

- Gas-Phase Chemistry Studies : Protonated ethylamine, closely related to this compound, was examined in mass spectrometric studies, providing insights into the gas-phase chemistry of such compounds (Bouchoux et al., 1996).

Herbicide Development

- Herbicide Synthesis : The enzymatic resolution of 1-(4-chlorophenyl)ethylamine was used to synthesize a novel triazolopyrimidine herbicide, demonstrating the compound's application in agricultural chemistry (Zhang et al., 2018).

Optical Resolution

- Chiral Auxiliary in Synthesis : 1-(2,5-Dimethoxyphenyl)ethylamine was used as a chiral auxiliary for the diastereoselective alkylation of aldimines, showing the utility of similar compounds in asymmetric synthesis (Kohara et al., 1999).

Antimicrobial Activity

- Antibacterial and Antifungal Properties : Substituted 6-fluorobenzo[d]thiazole amides, structurally akin to this compound, exhibited notable antibacterial and antifungal activities, highlighting potential medicinal applications (Pejchal et al., 2015).

Sigma Receptor Ligands

- Sigma-2 Selective Ligands : Polyamines based on this compound were developed as sigma-2 selective ligands, illustrating the compound's relevance in neuropharmacology (de Costa et al., 1994).

Synthesis of Bioactive Compounds

- Synthesis of Serotonin Receptor Agonists : The synthesis of 3-(2-bromoethyl)benzofurans from bis[(trimethylsilyl)oxy]cyclobutene, relevant to the chemistry of this compound, was demonstrated for producing bioactive compounds and natural products (Porcu et al., 2018).

Corrosion Inhibition in Steel

- Green Corrosion Inhibitor for Steel : 2-(3H-Imidazol-4-yl)-ethylamine, related to this compound, was researched as a novel corrosion inhibitor for steel, emphasizing the compound's industrial applications (Zhang, 2020).

Bromide-Substituted Imidazoline

- Mild Steel Corrosion Inhibition : A study on bromide-substituted imidazoline, structurally similar to this compound, revealed its mixed-type inhibitor properties for mild steel corrosion in hydrochloric acid (Zhang et al., 2015).

Urotensin-II Receptor Agonists

- Discovery of a Nonpeptide Agonist : The discovery of a nonpeptidic agonist for the urotensin-II receptor, structurally akin to this compound, demonstrates the compound's potential in developing novel pharmacological agents (Croston et al., 2002).

Liquid Chromatography

- Chiral Stationary Phases : Derivatives of optically active 1-(α-naphthyl)ethylamine were synthesized for use as chiral stationary phases in high-performance liquid chromatography, highlighting the compound's utility in separation sciences (Däppen et al., 1986).

Asymmetric Synthesis

- Synthesis of Calcimimetic Agents : Highly enantiopure (1-aryl)- and (1-naphthyl)-1-ethylamines, similar to this compound, were synthesized for applications in the synthesis of calcimimetic agents (Ou et al., 2013).

Water Stress in Plants

- Effects on Plant Stress Responses : A study on paclobutrazol's effects on water stress-induced ethylene biosynthesis in apple seedling leaves highlighted the role of similar compounds in plant stress responses (Wang & Steffens, 1985).

NMDA Receptor Antagonist

- NMDA Receptor Antagonist Properties : Ephenidine, a compound closely related to this compound, was found to be a potent NMDA receptor antagonist with properties similar to ketamine, indicating potential in neuropharmacology (Kang et al., 2017).

Propriétés

IUPAC Name |

1-[3-(3-chlorophenyl)phenyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-10H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMALXQVUNPHXRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2=CC(=CC=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1400656.png)

![tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]-carbamate hydrochloride](/img/structure/B1400658.png)

![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1400665.png)

![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1400666.png)

![methyl 2-(2-methyl-1-(4-(methylsulfonyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1400671.png)

![1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1400674.png)